Thymopoietin II (32-34)

Description

Historical Context of Thymic Hormone Discovery

The isolation and characterization of thymic hormones began in the early 1960s with Abraham White’s laboratory at the Albert Einstein College of Medicine. Initial studies identified thymosin fraction-5 (TF5), a partially purified calf thymus preparation containing over 40 polypeptides, which demonstrated immunorestorative properties in clinical trials. Among these polypeptides, thymopoietin II was distinguished as a 49-amino acid molecule with a molecular weight of 5,562 Da.

A landmark 1975 study by Schlesinger and Goldstein determined the complete amino acid sequence of bovine thymopoietin II, revealing microheterogeneity at its C-terminus and establishing its role in T lymphocyte differentiation. Concurrently, synthetic peptide fragments of thymopoietin II were engineered to probe structure-function relationships. For example, a peptide spanning residues 29–41 retained the parent molecule’s ability to selectively induce T cell differentiation without affecting B lymphocytes. These findings laid the groundwork for investigating smaller bioactive fragments like positions 32–34.

Positional Significance of the 32-34 Fragment in Thymopoietin II

The 32–34 fragment (Arg-Lys-Asp) resides within a critical region of thymopoietin II implicated in receptor binding and immune modulation. Structural analyses demonstrate that residues 29–41 form an α-helical domain essential for interacting with nicotinic acetylcholine receptors (nAChRs) and thymic epithelial cells. Comparative studies of synthetic peptides revealed that even truncated sequences, including 32–34, retain partial activity:

Immunocytochemical studies using anti-thymopoietin antibodies localized the hormone to cytoplasmic granules in thymic reticuloepithelial cells, with synthesis peaking during early culture stages. The 32–34 fragment’s conservation across species and its presence in immunomodulatory oligopeptide conjugates suggest evolutionary optimization for targeted immune interactions.

Properties

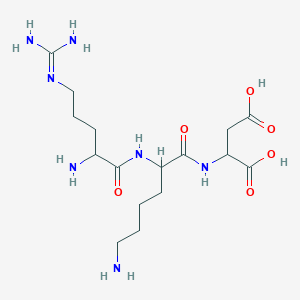

IUPAC Name |

2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N7O6/c17-6-2-1-5-10(14(27)23-11(15(28)29)8-12(24)25)22-13(26)9(18)4-3-7-21-16(19)20/h9-11H,1-8,17-18H2,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJINRRBEMOLJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868908 | |

| Record name | N~5~-(Diaminomethylidene)ornithyllysylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steps in Solid-Phase Synthesis:

- Attachment of the Linker : A linker is attached to the solid support, which will bind the peptide chain.

- Coupling of Amino Acids : Nα-protected amino acids are sequentially added to the growing peptide chain. Each addition is followed by deprotection of the temporary Nα-protection group.

- Deprotection and Cleavage : After completing the peptide sequence, side-chain protection groups are removed, and the peptide is cleaved from the solid support.

Purification of Thymopoietin II (32-34)

Purification is crucial to achieve high purity levels, often exceeding 97%. High-Performance Liquid Chromatography (HPLC) is commonly used for this purpose.

Purification Steps:

- Reverse Phase HPLC : The crude peptide is applied to a column with a suitable aqueous buffer, such as 0.1% trifluoroacetic acid.

- Elution and Collection : The peptide is eluted using a gradient of acetonitrile. Fractions containing the product at the desired purity are collected.

- Lyophilization : The purified peptide is lyophilized for storage.

Chemical and Physical Properties

- Sequence : The peptide sequence is often reported as H-Arg-Lys-Asp-Val-OH, although some sources may list it as H-Arg-Lys-Asp-OH.

- Molecular Formula : C₁₆H₃₁N₇O₆ (for the H-Arg-Lys-Asp-OH form).

- Molecular Weight : Approximately 417.50 g/mol.

- CAS Registry Number : [85465-82-3].

Research Applications

Thymopoietin II (32-34) is used in immunological research to study immune responses, particularly T-cell regulation and cytokine modulation. Its interactions with cellular receptors can influence gene expression related to immune function.

Comparison with Other Immunomodulatory Peptides

| Compound Name | Structure/Sequence | Unique Features |

|---|---|---|

| Thymosin Beta 4 | Varies | Promotes wound healing and angiogenesis |

| Thymopoietin I | Longer sequence | Involved in T-cell maturation |

| Insulin | A chain of 51 amino acids | Regulates glucose metabolism |

| Interleukin 2 | Varies | Key regulator of T-cell proliferation |

Thymopoietin II (32-34) is distinguished by its specific sequence, which confers unique immunoregulatory properties, particularly in enhancing T-cell functions.

Chemical Reactions Analysis

Types of Reactions: Thymopoietin II (32-34) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Amino acid substitution can be achieved using specific reagents like N-methylmorpholine (NMM) in the presence of coupling agents.

Major Products: The major products formed from these reactions are modified peptides with altered functional properties, which can be used for various research applications .

Scientific Research Applications

Thymopoietin II (32-34) has a wide range of applications in scientific research:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: It plays a crucial role in immunological studies, particularly in understanding T-cell differentiation and maturation.

Industry: It is used in the development of peptide-based drugs and immunomodulatory agents.

Mechanism of Action

Thymopoietin II (32-34) exerts its effects by binding to specific receptors on the surface of precursor T-cells (prothymocytes). This binding triggers a cascade of intracellular signaling events, leading to the differentiation of prothymocytes into mature T-cells. The key molecular targets involved in this process include cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which act as secondary messengers in the signaling pathway .

Comparison with Similar Compounds

Structural and Functional Overview of Key Analogs

The table below summarizes the properties of Thymopoietin II (32-34) and related peptides:

Relative to full-length thymopoietin II.

Key Research Findings

(a) Thymopentin (TP5) vs. Thymopoietin II (32-34)

- TP5 (32–36) replicates 3% of the biological activity of full thymopoietin II, sufficient to induce T-cell differentiation selectively while suppressing B-cell differentiation . In contrast, Thymopoietin II (32-34) lacks the Val-Tyr residues critical for receptor interaction, rendering it less potent or inactive in standard assays .

- Structural studies indicate that the Arg32 residue in TP5 is essential for restoring E-rosette formation in uremic patients, while shorter fragments (e.g., 32–34) may fail to stabilize this interaction .

(b) Splenopentin vs. Thymopoietin Fragments

- Splenopentin (Glu34 substitution in TP5) diverges functionally: it induces B-cell differentiation and lacks neuromuscular effects, unlike thymopoietin-derived peptides . This highlights the sensitivity of immunomodulatory activity to single amino acid changes.

(c) Pharmacokinetic Limitations

- TP5’s clinical utility is hampered by its extremely short half-life (<30 seconds) and poor membrane permeability .

Mechanistic Insights

- Thymopoietin II (32-36) (TP5) binds toll-like receptor 2 (TLR2), activating pathways that promote T-cell maturation and cytokine modulation . The tripeptide (32–34) may lack the structural complexity required for TLR2 interaction.

- Splenin/splenopentin interacts with distinct immune pathways, enhancing B-cell activity in uremic patients, unlike thymopoietin fragments .

Biological Activity

Thymopoietin II (32-34) is a synthetic peptide derived from thymopoietin, a polypeptide hormone crucial for T-cell differentiation and immune modulation. This article explores the biological activity of Thymopoietin II (32-34), focusing on its mechanisms of action, clinical implications, and relevant research findings.

Thymopoietin II consists of a 49 amino acid chain, with the segment 32-34 specifically being significant for its immunomodulatory effects. The sequence for Thymopoietin II (32-34) is NH2-RKD-COOH, which plays a pivotal role in T-cell differentiation and activation .

1.1 Key Biological Functions

- T-cell Differentiation : Thymopoietin II (32-34) selectively induces the differentiation of T lymphocytes without affecting B lymphocytes, as demonstrated in various studies .

- Immunomodulation : It enhances immune responses by promoting the proliferation and activation of T cells, which is beneficial in conditions such as cancer and autoimmune diseases .

2. Clinical Applications

Thymopoietin II (32-34) has shown promise in clinical settings, particularly in enhancing immune function in patients with various malignancies.

2.1 Case Studies

- Chronic Lymphocytic Leukemia (CLL) : In a study involving 20 patients with early-stage CLL, treatment with thymic peptide therapy resulted in improved lymphocyte function and increased serum immunoglobulin levels, indicating enhanced immune response .

- Hodgkin’s Lymphoma : A trial with 10 patients revealed that thymic extract administration led to increased lymphocyte counts and improved cellular immunity, demonstrating its potential as an adjunct therapy to chemotherapy .

3. Research Findings

Numerous studies have explored the biological activity of Thymopoietin II (32-34), providing insights into its efficacy and mechanisms.

3.1 Immunomodulatory Effects

Research indicates that Thymopoietin II (32-34) can modulate immune responses effectively:

- In vitro Studies : Synthetic peptides similar to Thymopoietin II have been shown to reproduce the biological activities of the full-length protein, confirming their role in T-cell activation .

- Animal Models : Experimental models have demonstrated that Thymopoietin II (32-34) can alleviate conditions like premature ovarian failure by enhancing T-cell function and reducing inflammation .

4. Comparative Analysis of Thymic Peptides

The following table summarizes the characteristics and activities of various thymic peptides, including Thymopoietin II (32-34):

| Peptide | Sequence | Biological Activity | Clinical Applications |

|---|---|---|---|

| Thymopoietin II (32-34) | RKD | T-cell differentiation | Cancer therapy, immunomodulation |

| Thymopentin | RAKD | Immunomodulation, enhances T-cell activity | Autoimmune diseases, cancer treatment |

| Splenopentin | RKEV | Similar to thymopentin but acts on spleen | Immune enhancement |

5. Conclusion

Thymopoietin II (32-34) exhibits significant biological activity by promoting T-cell differentiation and enhancing immune responses. Its clinical applications are particularly relevant in oncology and immunotherapy settings, highlighting its potential as a therapeutic agent. Ongoing research will further elucidate its mechanisms and broaden its applications in clinical practice.

6. References

The information presented is based on diverse sources including peer-reviewed articles and clinical studies that explore the biological activity of Thymopoietin II (32-34). Notable references include:

- PubMed article detailing the chemical synthesis and biological effects of thymopoietin peptides.

- Clinical experiences with thymic regeneration therapies.

- Research on immunomodulatory effects in animal models.

Q & A

Basic Research Questions

Q. What are the key structural determinants of Thymopoietin II (32-34) (TP3) that contribute to its immunomodulatory activity?

- Methodological Answer : Researchers should employ peptide truncation studies and comparative assays to identify critical residues. For example, shortening the C-terminus of thymopentin (TP5) revealed that TP3 (Arg-Lys-Asp) retains T-cell activation properties in E-rosette assays . Structural analogs can be synthesized and tested in vitro to assess receptor binding (e.g., E-rosette formation) and compared to native TP3. Use circular dichroism or NMR to correlate structural stability with functional outcomes.

Q. Which standardized assays are most reliable for evaluating the in vitro effects of TP3 on T-cell activation?

- Methodological Answer : The active E-rosette test and azathioprine-inhibited E-rosette assay are validated methods for TP3 activity screening . Researchers should include controls (e.g., untreated lymphocytes) and replicate experiments across donor samples to account for biological variability. Flow cytometry for surface markers (e.g., CD2/CD3) can complement functional assays.

Q. How can researchers ensure ethical and feasible animal models for studying TP3's immune restoration potential?

- Methodological Answer : Use murine models with immune imbalances (e.g., cyclophosphamide-induced immunosuppression). Monitor Thy1, Lyt1, and Lyt2 markers via complement-mediated cytotoxicity tests . Adhere to ethical guidelines by minimizing sample sizes while ensuring statistical power (e.g., power analysis) and employing humane endpoints .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions between in vitro T-cell activation and in vivo immune restoration data for TP3?

- Methodological Answer : Conduct pharmacokinetic studies to assess TP3 bioavailability in animal models. Compare dose-response curves across assays (e.g., E-rosette vs. Thy1/Lyt1 modulation) . Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects. Cross-validate findings with TP4 (Thymopoietin 32-35), which shows divergent qualitative effects in vivo .

Q. How can researchers optimize comparative studies between TP3 and its derivatives (e.g., TP4) to elucidate structure-activity relationships?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic residue substitutions (e.g., Val addition in TP4) .

- Step 2 : Test in parallel assays: E-rosette formation, cytokine secretion (ELISA), and murine autoimmune models (e.g., Coombs’ test for autoantibodies) .

- Step 3 : Apply multivariate analysis to distinguish quantitative vs. qualitative effects.

Table 1 : Comparative Activity of TP3 and TP4 in Key Assays

| Assay | TP3 Activity | TP4 Activity | Reference |

|---|---|---|---|

| E-rosette Formation | High | Moderate | |

| Thy1 Modulation | Low | High | |

| Autoantibody Suppression | Moderate | High |

Q. What methodologies address the challenge of TP3’s short half-life in translational research?

- Methodological Answer : Use drug delivery systems (e.g., nanoparticles or liposomes) to enhance stability. Conduct metabolic studies (e.g., bovine nasal mucosa transport assays) to identify degradation pathways . Pair with protease inhibitors or PEGylation to prolong activity. Validate efficacy in chronic disease models (e.g., repeated dosing in autoimmune mice) .

Q. How can researchers integrate primary and secondary data to contextualize TP3’s mechanism within broader immune pathways?

- Methodological Answer :

- Primary Data : Collect flow cytometry data from TP3-treated lymphocytes (Lyt1/Lyt2 ratios) .

- Secondary Data : Meta-analysis of existing thymic hormone studies to identify conserved pathways (e.g., NF-κB signaling).

- Synthesis : Use pathway enrichment tools (e.g., DAVID, STRING) to map TP3-specific interactions .

Methodological Considerations

Q. What statistical approaches ensure robustness in TP3 studies with small sample sizes?

- Methodological Answer : Employ non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use bootstrapping to estimate confidence intervals. Predefine exclusion criteria to minimize bias .

Q. How can researchers validate TP3’s target specificity to avoid off-target immune effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.